molecular formula C16H15NO3 B12478463 N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide

Cat. No.: B12478463
M. Wt: 269.29 g/mol
InChI Key: XDRMBEBOWWLROD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide is a chemical compound known for its unique structure, which includes a benzodioxole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide typically involves the reaction of 1,3-benzodioxole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its stimulant properties and structural similarity to N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activities and structural resemblance.

Uniqueness

This compound stands out due to its specific combination of a benzodioxole ring and a benzamide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbenzamide

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-13(7-11)16(18)17-9-12-5-6-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

XDRMBEBOWWLROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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